molecular formula C12H20N2O2S B5169783 5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one

Cat. No.: B5169783
M. Wt: 256.37 g/mol
InChI Key: QTZSDMJQYWXVQF-UHFFFAOYSA-N
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Description

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is a heterocyclic compound with a pyrimidine core structure. This compound is characterized by the presence of butan-2-yl groups and a sulfanyl group attached to the pyrimidine ring, along with a hydroxyl group at the 4-position. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes with thiourea, followed by cyclization and subsequent functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the sulfanyl group or other functional groups.

    Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups into the pyrimidine ring.

Scientific Research Applications

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The sulfanyl and hydroxyl groups play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-(thiophen-2-yl)acetamide: Shares the butan-2-ylsulfanyl group but differs in the core structure.

    Sulfonimidates: Similar sulfur-containing compounds with different functional groups and applications.

Uniqueness

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one is unique due to its specific combination of functional groups and the pyrimidine core

Properties

IUPAC Name

5-butan-2-yl-2-butan-2-ylsulfanyl-4-hydroxy-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S/c1-5-7(3)9-10(15)13-12(14-11(9)16)17-8(4)6-2/h7-8H,5-6H2,1-4H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZSDMJQYWXVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(N=C(NC1=O)SC(C)CC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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